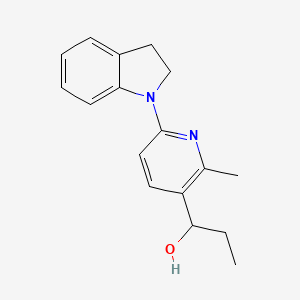

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol

Descripción

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a heterocyclic compound featuring a pyridine core substituted with an indoline moiety at the 6-position and a propan-1-ol chain at the 3-position.

Propiedades

Fórmula molecular |

C17H20N2O |

|---|---|

Peso molecular |

268.35 g/mol |

Nombre IUPAC |

1-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]propan-1-ol |

InChI |

InChI=1S/C17H20N2O/c1-3-16(20)14-8-9-17(18-12(14)2)19-11-10-13-6-4-5-7-15(13)19/h4-9,16,20H,3,10-11H2,1-2H3 |

Clave InChI |

ACGHYFFLYRNEAF-UHFFFAOYSA-N |

SMILES canónico |

CCC(C1=C(N=C(C=C1)N2CCC3=CC=CC=C32)C)O |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-ol típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación de la porción de Indolina: El anillo de indolina se puede sintetizar mediante la reducción de derivados de indol utilizando agentes reductores adecuados.

Formación del anillo de Piridina: El anillo de piridina se introduce a través de una reacción de ciclización que involucra precursores apropiados.

Reacción de Acoplamiento: Los anillos de indolina y piridina se acoplan mediante una reacción de acoplamiento cruzado catalizada por paladio.

Introducción del grupo Propanol:

Los métodos de producción industrial pueden involucrar la optimización de las condiciones de reacción, como la temperatura, la presión y la elección de solventes, para lograr mayores rendimientos y pureza del producto final .

Análisis De Reacciones Químicas

1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-ol experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción utilizando agentes como el hidruro de litio y aluminio pueden convertir el compuesto en sus derivados de amina o alcohol correspondientes.

Sustitución: Las reacciones de sustitución nucleofílica pueden introducir diferentes grupos funcionales en la molécula, mejorando su diversidad química.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), catalizadores (por ejemplo, paladio, platino) y temperaturas y presiones de reacción específicas .

Aplicaciones Científicas De Investigación

Química: El compuesto sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.

Biología: Exhibe propiedades antioxidantes y antiinflamatorias significativas, lo que lo convierte en un posible candidato para el desarrollo de agentes terapéuticos.

Medicina: La investigación ha demostrado su potencial en el tratamiento de enfermedades neurodegenerativas, como el accidente cerebrovascular isquémico, debido a sus efectos neuroprotectores.

Industria: Las propiedades químicas únicas del compuesto lo hacen útil en el desarrollo de nuevos materiales y procesos químicos

Mecanismo De Acción

El mecanismo de acción de 1-(6-(Indolin-1-il)-2-metilpiridin-3-il)propan-1-ol implica su interacción con objetivos moleculares y vías específicas:

Actividad antioxidante: El compuesto elimina los radicales libres y reduce el estrés oxidativo en las células.

Efectos antiinflamatorios: Inhibe la producción de citoquinas y mediadores proinflamatorios, reduciendo así la inflamación.

Neuroprotección: El compuesto se une a los receptores de ácido N-metil-D-aspártico y modula su actividad, protegiendo las neuronas del daño

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their properties, synthesized or characterized in the evidence:

Key Structural and Functional Differences :

Substituent Effects on Bioactivity: The indoline moiety in the target compound may confer enhanced binding to aromatic or hydrophobic pockets in biological targets compared to diethylamino (in ) or morpholino (in ) groups. Indoline’s fused bicyclic structure could improve metabolic stability relative to simpler amines . Propan-1-ol chain: Shared with compounds in , this group likely contributes to hydrogen bonding and solubility. Its absence in oxadiazole derivatives (e.g., ) reduces polarity but increases lipophilicity, impacting membrane permeability.

Synthetic Pathways: The target compound’s synthesis may parallel methods for pyridine-urea derivatives (e.g., coupling indoline-1-amine with a propanol-substituted pyridine precursor under reflux, as seen in ).

Physicochemical Properties :

- Melting points for oxadiazole analogs (152–205°C, ) suggest higher crystallinity due to planar heterocycles, whereas the target compound’s propan-1-ol and indoline groups may lower m.p. via conformational flexibility.

Biological Potential: Urea-linked pyridines () show COX inhibition and neuroprotective effects, implying that the target compound’s indoline group (a bioisostere of urea) might mimic similar interactions.

Actividad Biológica

1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol is a synthetic organic compound characterized by its unique structure, which combines an indoline moiety with a pyridine ring and a propanol group. This structural arrangement suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C17H21N3O

- Molecular Weight : Approximately 273.33 g/mol

- Structure : The compound features an indole structure linked to a pyridine, enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds similar to 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol exhibit significant biological activities, including:

- Anticancer Activity : Studies have shown that indole and pyridine derivatives can induce cell death through mechanisms such as methuosis and microtubule disruption, which are promising for cancer therapy .

- Neuroprotective Effects : Compounds with indole structures have been associated with neuroprotective properties, potentially beneficial for neurodegenerative diseases .

- Antimicrobial Properties : The presence of both indole and pyridine moieties may enhance the antimicrobial activity of this compound, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol. Modifications at specific positions on the indole or pyridine rings can significantly alter the compound's potency and mechanism of action. For instance, substitutions on the 2-indolyl position have been shown to redirect cytotoxicity modes, enhancing potency by orders of magnitude .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

Interaction Studies

Interaction studies are essential for elucidating how 1-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)propan-1-ol binds to various biological targets. These studies typically assess binding affinities and modes of action through techniques such as molecular docking and in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.